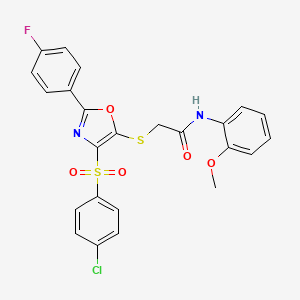
2-((4-((4-chlorophenyl)sulfonyl)-2-(4-fluorophenyl)oxazol-5-yl)thio)-N-(2-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-((4-chlorophenyl)sulfonyl)-2-(4-fluorophenyl)oxazol-5-yl)thio)-N-(2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C24H18ClFN2O5S2 and its molecular weight is 532.99. The purity is usually 95%.
BenchChem offers high-quality 2-((4-((4-chlorophenyl)sulfonyl)-2-(4-fluorophenyl)oxazol-5-yl)thio)-N-(2-methoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((4-((4-chlorophenyl)sulfonyl)-2-(4-fluorophenyl)oxazol-5-yl)thio)-N-(2-methoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Activity
A variety of sulfonamide derivatives have been synthesized and evaluated for their anticancer activity. For instance, certain sulfonamide compounds exhibit significant cytotoxic activity against breast and colon cancer cell lines, highlighting the potential of these molecules as anticancer agents. The synthesis of these compounds involves key intermediates that are structurally related to the chemical , indicating the relevance of such compounds in cancer research (Ghorab et al., 2015).
Antiproliferative Effects
The synthesis of 4-arylsulfonyl-1,3-oxazoles, including compounds structurally similar to the one of interest, demonstrated antiproliferative activities against various cancer cell lines. This research suggests these compounds' potential utility in developing new anticancer therapies, with specific compounds showing high activity against CNS cancer subpanels, including glioblastoma and gliosarcoma, indicating a cytostatic effect (Zyabrev et al., 2022).
Antimicrobial Agents
The synthesis and evaluation of formazans from a Mannich base related to the mentioned chemical compound have been explored for their antimicrobial properties. These studies contribute to understanding how modifications of sulfonamide derivatives can yield compounds with potential applications as antimicrobial agents, demonstrating moderate activity against various bacterial and fungal strains (Sah et al., 2014).
Enzyme Inhibition and Antibacterial Properties
N-substituted derivatives of certain compounds, including those with a similar structural framework to the one of interest, have been shown to possess antibacterial and anti-enzymatic potential. These compounds have been evaluated for their effectiveness against gram-negative and gram-positive bacteria, suggesting their applicability in developing new antibacterial agents (Nafeesa et al., 2017).
Modification for Reduced Toxicity
Research into modifying compounds similar to the one has indicated that altering certain moieties can dramatically reduce acute oral toxicity while retaining antiproliferative activity. This suggests the potential for developing more effective and safer anticancer agents by chemically modifying existing compounds (Wang et al., 2015).
Propriétés
IUPAC Name |
2-[[4-(4-chlorophenyl)sulfonyl-2-(4-fluorophenyl)-1,3-oxazol-5-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClFN2O5S2/c1-32-20-5-3-2-4-19(20)27-21(29)14-34-24-23(35(30,31)18-12-8-16(25)9-13-18)28-22(33-24)15-6-10-17(26)11-7-15/h2-13H,14H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIXMTNYJZFACPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=C(N=C(O2)C3=CC=C(C=C3)F)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClFN2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-((4-chlorophenyl)sulfonyl)-2-(4-fluorophenyl)oxazol-5-yl)thio)-N-(2-methoxyphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


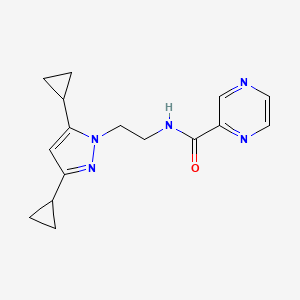

![N-(5-chloro-2-methoxyphenyl)-2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2555999.png)
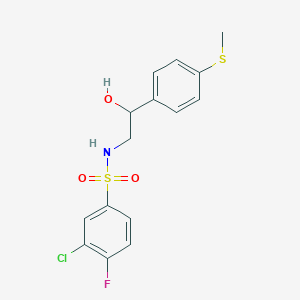
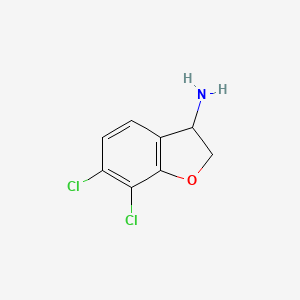

![4-(9-chloro-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2556005.png)
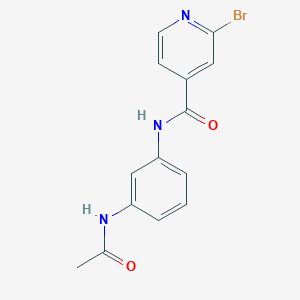
![N-(sec-butyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2556009.png)

![[2-(3-Methoxyanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2556012.png)
![Bis[4-(trifluoromethyl)phenyl]methanamine;hydrochloride](/img/structure/B2556015.png)
